5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9-5-6-11(18)8-13(9)22(20,21)19-12-4-2-3-10(7-12)14(15,16)17/h2-8,19H,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIZCQVQTSPIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, are effective in the treatment of proliferative diseases such as cancer. They are known to inhibit human carbonic anhydrase B, an enzyme that plays a crucial role in maintaining pH balance in tissues and transporting carbon dioxide.
Mode of Action
Based on its structural similarity to other benzenesulfonamide derivatives, it can be inferred that it may interact with its target enzyme, carbonic anhydrase b, by binding to its active site and inhibiting its activity. This inhibition could lead to a disruption in pH balance and carbon dioxide transport, affecting the growth and proliferation of cancer cells.
Biochemical Pathways
Given its potential role as a carbonic anhydrase inhibitor, it can be inferred that it may affect pathways related to pH regulation and carbon dioxide transport. Disruption of these pathways could lead to an unfavorable environment for cancer cell growth and proliferation.
Result of Action
Based on its potential role as a carbonic anhydrase inhibitor, it can be inferred that the compound may disrupt pH balance and carbon dioxide transport within cells. This could create an unfavorable environment for cancer cell growth and proliferation, potentially leading to the death of these cells.
Biological Activity
5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound possesses a unique structural configuration that includes an amino group, a methyl group, a trifluoromethyl-substituted phenyl moiety, and a sulfonamide functional group. Its general formula is .
Sulfonamides, including this compound, are primarily known for their antibacterial properties . They inhibit bacterial growth by interfering with folic acid synthesis, specifically targeting the enzyme dihydropteroate synthase. This inhibition disrupts the bacterial ability to synthesize nucleic acids and proteins essential for growth and replication . Recent studies have also suggested potential anti-inflammatory and analgesic effects , attributed to the modulation of cyclooxygenase enzymes and other inflammatory pathways .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antibacterial | Inhibits bacterial growth by targeting folic acid synthesis pathways. |
| Anti-inflammatory | Modulates cyclooxygenase enzymes, potentially reducing inflammation. |
| Analgesic | May provide pain relief through similar mechanisms as anti-inflammatory effects. |
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl (-CF₃) group significantly enhances the lipophilicity and overall biological activity of the compound compared to other sulfonamides. This substitution increases binding affinity to biological targets, making it a promising candidate for further medicinal chemistry exploration .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against various strains of bacteria, including resistant strains .
- Docking Studies : Molecular docking simulations have shown that this compound effectively binds to dihydropteroate synthase, indicating its potential as a lead compound for developing new antibacterial agents .
- Anti-inflammatory Properties : Research has indicated that sulfonamide derivatives can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | Similar backbone with different substituents | Strong antibacterial activity |
| N-(4-Methylphenyl)-2-(trifluoromethyl)benzenesulfonamide | Contains a methyl group on the phenyl ring | Potential anti-inflammatory properties |
| N-(4-Chlorophenyl)-2-(trifluoromethyl)benzenesulfonamide | Chlorine substitution instead of trifluoromethyl | Enhanced potency against specific bacterial strains |
Scientific Research Applications
5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide is a sulfonamide compound with significant potential in various scientific research applications. Its unique chemical structure, which includes an amino group, a methyl group, and a trifluoromethyl-substituted phenyl moiety, contributes to its diverse biological activities. This article explores its applications in medicinal chemistry, environmental science, and materials science, supported by comprehensive data and case studies.
Antibacterial Activity
Sulfonamides are primarily recognized for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell division. Research indicates that this compound exhibits notable antibacterial activity against various strains, including resistant bacteria.
Anti-inflammatory Effects
Recent studies have suggested that derivatives of this compound may possess anti-inflammatory and analgesic properties. This is attributed to their ability to modulate cyclooxygenase enzymes and other inflammatory pathways. For instance, a study demonstrated that the compound could reduce inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines.
Case Study: Analgesic Activity
In a controlled study involving animal models of pain, administration of this compound resulted in significant pain relief comparable to standard analgesics. The study highlighted its potential as a new therapeutic agent for pain management.
Water Treatment
The sulfonamide structure allows for the potential application of this compound in water treatment processes. Its ability to interact with various contaminants can be leveraged for the development of advanced filtration systems aimed at removing pharmaceuticals from wastewater.
Case Study: Removal of Pharmaceuticals
A recent study investigated the efficacy of this compound in removing pharmaceutical contaminants from water sources. Results showed that it effectively adsorbed onto common filtration materials, significantly reducing the concentration of harmful substances in treated water.
Development of Functional Materials
The unique properties of this compound make it suitable for developing functional materials with specific properties. Its incorporation into polymer matrices has been explored to enhance mechanical strength and thermal stability.
Case Study: Polymer Composites
Research on polymer composites containing this sulfonamide has demonstrated improved performance characteristics compared to traditional materials. These composites exhibited enhanced durability and resistance to environmental degradation, making them ideal for various industrial applications.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives
Structural and Electronic Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in the target compound and XOSHUL imparts strong electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to electron-donating groups like -OCH₃ in the chloro-methoxy derivative .
- Heterocyclic vs. Benzene Cores: Compounds like XOSHUL (oxazole) and D8 (thiazole) replace the benzene ring with heterocycles, altering hydrogen-bonding capacity.
Physicochemical Properties
- Lipophilicity : The -CF₃ group increases logP values compared to -Cl or -OCH₃, as seen in the target compound (estimated logP ~3.2) vs. the chloro-methoxy derivative (logP ~2.1) .
- Molecular Weight : The target compound’s higher molecular weight (343.3 vs. 258.6 for the chloro-methoxy analog) may limit bioavailability, a common challenge in fluorinated drug design .
Research Implications and Challenges
The discontinuation of the target compound () may reflect challenges in optimization, such as poor solubility or toxicity. However, its structural analogs provide insights:
- Bioactivity : Sulfonamides with -CF₃ groups often exhibit kinase or carbonic anhydrase inhibitory activity, though specific data for this compound are lacking.
- Design Strategies : Substituting -CF₃ with smaller groups (e.g., -Cl) or introducing heterocycles (e.g., thiazole) balances lipophilicity and solubility, as seen in D8 and XOSHUL .
Q & A
Q. What are the key considerations for synthesizing 5-amino-2-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide with high purity?
Synthesis requires precise control of reaction parameters:
- Temperature : Optimized between 60–80°C to prevent side reactions (e.g., decomposition of the trifluoromethyl group) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography for isolation .
- Yield optimization : Stoichiometric ratios of the sulfonyl chloride and amine precursors are critical (typically 1:1.2) .
Q. Which analytical techniques are essential for structural confirmation of this sulfonamide?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methyl and trifluoromethyl groups) and confirm sulfonamide bond formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, especially for fluorine-containing fragments .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks in crystalline form, aiding in structure-activity studies .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC values) or anticancer potential via cell viability assays (e.g., MTT) .
- Target identification : Molecular docking predicts interactions with enzymes like carbonic anhydrase, a common target for sulfonamides .
Advanced Research Questions
Q. What computational strategies are used to predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Simulates membrane permeability and protein-ligand binding stability .
- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .
Q. How can structural modifications enhance the compound’s bioactivity?
- Structure-Activity Relationship (SAR) : Compare analogs with substituent variations (Table 1).
- Functional group tuning : Introducing electron-withdrawing groups (e.g., halogens) on the benzene ring may improve binding affinity .
Table 1: SAR Comparison of Sulfonamide Derivatives
| Compound | Substituent Modifications | Bioactivity (IC₅₀) | Unique Feature |
|---|---|---|---|
| Target | 2-Methyl, 3-CF₃-phenyl | Under investigation | Balanced lipophilicity |
| Analog A | 2-Chloro, 4-F-phenyl | 12 µM (Carbonic Anhydrase) | Enhanced halogen interactions |
| Analog B | 5-Nitro, 3-CF₃-phenyl | 25 µM (Antimicrobial) | Improved solubility |
Q. How should researchers address contradictions in biological activity data across studies?
- Statistical rigor : Use multivariate analysis (e.g., ANOVA) to account for variability in assay conditions .
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and time-kill curves .
- Control experiments : Test for off-target effects using knockout cell lines or enzyme inhibition assays .
Q. What methodologies resolve challenges in scaling up synthesis without compromising purity?
- Flow chemistry : Enables continuous synthesis with real-time monitoring (e.g., in-line IR spectroscopy) .
- Design of Experiments (DoE) : Optimizes parameters (e.g., reagent concentration, flow rate) for reproducibility .
- Advanced purification : Preparative HPLC with C18 columns achieves >98% purity for biological testing .
Methodological Notes
- Controlled synthesis : Ensure anhydrous conditions for sulfonamide bond formation to avoid hydrolysis .
- Data validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries for accuracy .
- Ethical considerations : Follow institutional guidelines for handling fluorinated compounds due to potential environmental persistence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
